2,6-Benzothiazolediamine
Overview
Description
2,6-Benzothiazolediamine, also known as 1,3-benzothiazole-2,6-diamine, is a compound with the molecular formula C7H7N3S . It has a molecular weight of 165.22 g/mol . The compound is also known by other names such as Benzothiazole-2,6-diamine and Benzo[d]thiazole-2,6-diamine .
Synthesis Analysis
The synthesis of 2-arylbenzothiazoles, which are related to 2,6-Benzothiazolediamine, has been extensively studied . One of the best approaches for the synthesis of this scaffold involves using 2-aminothiophenol and diversely substituted aldehydes .Molecular Structure Analysis
The 2,6-Benzothiazolediamine molecule contains a total of 19 bonds. There are 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 2 primary amine (aromatic), and 1 Thiazole .Physical And Chemical Properties Analysis
2,6-Benzothiazolediamine has a molecular weight of 165.22 g/mol. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 0 .Scientific Research Applications
Antitumor Applications
2,6-Benzothiazolediamine derivatives, specifically 2-(4-aminophenyl)benzothiazoles, have been identified for their potent antitumor properties. These compounds exhibit selective growth inhibitory properties against human cancer cell lines, particularly in breast cancer. The mechanism involves metabolic oxidation and the formation of active metabolites that play a key role in anticancer activity. These findings suggest a significant potential for 2,6-Benzothiazolediamine derivatives in cancer treatment and research (Kashiyama et al., 1999).
Neuroprotective Properties
Benzothiazole derivatives, including 2,6-Benzothiazolediamine, have been studied for their neuroprotective effects. These compounds show promise in brain disease treatments, offering a new avenue for therapeutic interventions (Anzini et al., 2010).
Corrosion Inhibition
2,6-Benzothiazolediamine derivatives have demonstrated effectiveness as corrosion inhibitors, particularly for carbon steel in acidic environments. Their unique molecular structure allows them to adsorb onto surfaces, providing a protective barrier against corrosion (Hu et al., 2016).
Antimicrobial and Antifungal Activities
Benzothiazole derivatives, including 2,6-Benzothiazolediamine, have shown significant antimicrobial and antifungal activities. These compounds are effective against a range of bacterial and fungal species, making them valuable in the development of new antimicrobial agents (Padalkar et al., 2016).
properties
IUPAC Name |
1,3-benzothiazole-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,8H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBCFWFWKXJYFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202397 | |
Record name | 2,6-Benzothiazolediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Benzothiazolediamine | |
CAS RN |
5407-51-2 | |
Record name | 2,6-Benzothiazolediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5407-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Benzothiazolediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Benzothiazolediamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5436 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Benzothiazolediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5407-51-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-BENZOTHIAZOLEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QDC5279V52 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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